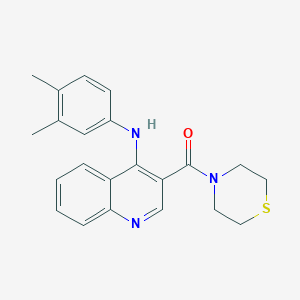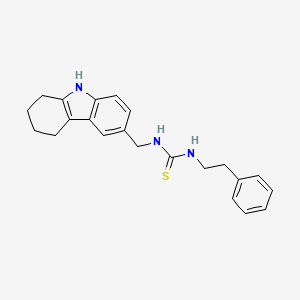![molecular formula C16H12ClF3N4O B2716809 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one CAS No. 860789-68-0](/img/structure/B2716809.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one
Descripción general
Descripción
Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is used as a chemical intermediate for the synthesis of several crop-protection products .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
For example, 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Molecular Characterization
The compound is pivotal in synthesizing various derivatives, including 1,2,4-triazoles and pyridines, which are of considerable interest due to their biological and chemical properties. The synthesis involves multi-step reactions under specific conditions, such as microwave irradiation, to yield novel derivatives that exhibit unique properties, including weak antifungal activity in some cases (Yang et al., 2015). This method highlights the chemical versatility of the compound, enabling the exploration of new chemical spaces.
Application in Metal Complexes
The compound's derivatives find applications in forming metal complexes, which are of interest for their potential in catalysis, material science, and as luminescent materials. For instance, heteroleptic cyclometalated iridium(III) complexes displaying blue phosphorescence at room temperature have been synthesized, demonstrating the utility of such derivatives in developing new photophysical materials (Yang et al., 2005). These materials have potential applications in light-emitting devices and sensors, showcasing the broader applicability of the compound's derivatives in advanced technological applications.
Antimicrobial Applications
Derivatives of the compound have been explored for their antimicrobial properties, with some showing broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016). These findings suggest potential applications in developing new antimicrobial agents, which is crucial given the rising concern over antibiotic resistance.
Environmental and Biological Sensing
The compound's derivatives have been employed in developing chemosensors for specific anions, demonstrating the versatility of these materials in environmental and biological sensing applications (Wang et al., 2021). This aspect underlines the importance of the compound in creating sensitive and selective sensors for environmental monitoring and biological research.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O/c1-9-3-5-12(6-4-9)23-10(2)22-24(15(23)25)14-13(17)7-11(8-21-14)16(18,19)20/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJPGRLCOCGMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,7-Trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2716726.png)
![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2716728.png)
![7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2716730.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide](/img/structure/B2716732.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2716733.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2716740.png)

![3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B2716742.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2716746.png)


![1-[(E)-Benzylideneamino]-3-phenyl-urea](/img/structure/B2716749.png)